1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a thiazolylidene group, and a tetrahydropyridazine carboxamide moiety.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, including the formation of the dioxidotetrahydrothiophen ring and the thiazolylidene group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each functional group. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under specific conditions.
Reduction: The thiazolylidene group can be reduced to form different derivatives.
Substitution: The carboxamide group can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophen ring and thiazolylidene group may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide include:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: Features a similar dioxidotetrahydrothiophen ring but with different substituents.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid: Contains the dioxidotetrahydrothiophen ring but with a cyclohexane carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O4S2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C13H16N4O4S2/c1-8-6-22-13(14-8)15-12(19)10-2-3-11(18)17(16-10)9-4-5-23(20,21)7-9/h6,9H,2-5,7H2,1H3,(H,14,15,19) |
InChI Key |
VEKYQNXOESOUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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